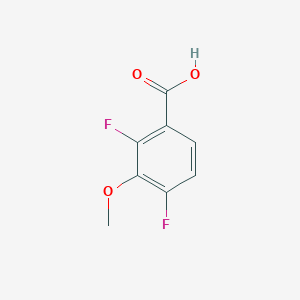

2,4-Difluoro-3-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLIGHXPUYUTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396323 | |

| Record name | 2,4-Difluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178974-97-5 | |

| Record name | 2,4-Difluoro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluoro-3-methoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluoro-3-methoxybenzoic acid (CAS: 178974-97-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methoxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical research. The strategic placement of two fluorine atoms and a methoxy group on the benzoic acid scaffold imparts unique electronic properties and steric influences, making it a key intermediate in the synthesis of complex target molecules.[1] The fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of parent molecules, while the methoxy and carboxylic acid moieties offer versatile handles for further chemical modifications.[1] This guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic approach, safety and handling information, and a discussion of its applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 178974-97-5 | [1][2] |

| Molecular Formula | C₈H₆F₂O₃ | [1][3] |

| Molecular Weight | 188.13 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 191-197 °C | [1][4] |

| Purity | ≥98% | [1][3] |

| Solubility | Insoluble in water. | [5] |

| InChI Key | KWLIGHXPUYUTBH-UHFFFAOYSA-N | [5] |

| SMILES | COC1=C(F)C=CC(C(O)=O)=C1F | [5] |

Synthesis

A potential synthetic workflow is outlined below. This proposed pathway is illustrative and would require optimization and experimental verification.

Caption: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol

The following is a generalized, hypothetical protocol that would require adaptation and optimization for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of 1,3-Difluoro-2-methoxybenzene

-

To a stirred solution of 1,3-difluoro-2-methoxybenzene in an appropriate anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride.

-

Allow the reaction to proceed at room temperature, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with ice-cold water and extract the product with an organic solvent.

-

Purify the resulting ketone intermediate by column chromatography or recrystallization.

Step 2: Halogenation

-

Dissolve the ketone from the previous step in a suitable solvent (e.g., acetic acid).

-

Add a halogenating agent (e.g., bromine) dropwise while stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Isolate the halogenated intermediate.

Step 3: Haloform Reaction or Oxidation

-

Subject the halogenated ketone to a haloform reaction using a base (e.g., sodium hydroxide) and a halogen source.

-

Alternatively, oxidize the methyl ketone to the carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate).

-

Acidify the reaction mixture to precipitate the crude this compound.

-

Collect the solid by filtration, wash with cold water, and purify by recrystallization.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR) for this compound is not available in the public domain. However, based on the structure, the following table summarizes the expected chemical shifts.

| Data Type | Expected Chemical Shifts (ppm) |

| ¹H NMR | ~10-13 ppm: Carboxylic acid proton (broad singlet)~7-8 ppm: Aromatic protons (multiplets)~3.9-4.1 ppm: Methoxy protons (singlet) |

| ¹³C NMR | ~165-175 ppm: Carboxylic carbon~110-160 ppm: Aromatic carbons (with C-F couplings)~55-65 ppm: Methoxy carbon |

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential biological activity.[1][5][12]

-

Pharmaceutical Development: The unique substitution pattern of this molecule makes it an attractive starting material for the synthesis of novel pharmaceutical agents.[1] It is particularly noted for its use in developing compounds targeting inflammatory diseases.[1] The fluorine atoms can modulate the acidity of the carboxylic acid and influence intermolecular interactions, which can be crucial for drug-receptor binding.

-

Agrochemicals: This compound also serves as a building block in the development of new herbicides and pesticides.[1] The incorporation of fluorine atoms can enhance the efficacy and selectivity of these agrochemicals.[1]

-

Materials Science: It can also be employed in the synthesis of advanced materials where its specific properties can be leveraged.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities of this compound itself or its direct involvement in any signaling pathways. Its role is primarily that of a precursor in the synthesis of biologically active molecules.[1] The biological effects of the final products would be dependent on the overall structure into which this benzoic acid derivative is incorporated.

Due to the lack of available data on its interaction with specific biological pathways, a signaling pathway diagram cannot be provided at this time.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[13]

Hazard Statements:

-

Causes skin irritation.[12]

-

May cause respiratory irritation.[12]

-

May cause an allergic skin reaction.[13]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Wear protective gloves, clothing, and eye/face protection.[13]

-

Avoid breathing dust.

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]

-

Incompatible with strong oxidizing agents, strong acids, and strong bases.[13]

In case of contact, follow standard first-aid procedures and seek medical attention.[13]

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined physical and chemical properties, coupled with the versatile reactivity of its functional groups, make it a valuable tool for medicinal and synthetic chemists. While detailed biological activity and specific, validated synthetic protocols for this exact compound are not extensively documented in publicly accessible literature, its utility as a building block is clear. Further research into the biological effects of molecules derived from this scaffold may reveal novel therapeutic or agrochemical applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 178974-97-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. B25597.14 [thermofisher.com]

- 5. This compound, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Preparation Process of P-Methoxybenzoic Acid - LISKON [liskonchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 13. matrixscientific.com [matrixscientific.com]

An In-depth Technical Guide to the Physical Properties of 2,4-Difluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methoxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzoic acid core, imparts distinct physical and chemical properties. These characteristics make it a compound of significant interest in medicinal chemistry and agrochemical research, where it is often utilized as a key intermediate in the development of novel therapeutic agents and pesticides. This technical guide provides a comprehensive overview of the known physical properties of this compound, including experimental and predicted data, along with relevant experimental protocols.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | Chem-Impex[1], Santa Cruz Biotechnology[2] |

| Molecular Weight | 188.13 g/mol | Chem-Impex[1], Santa Cruz Biotechnology[2] |

| Appearance | White to light yellow crystalline powder | Chem-Impex[1] |

| Melting Point | 193 - 197 °C | Chem-Impex[1] |

| Boiling Point | Not experimentally determined | |

| Solubility | Generally soluble in various organic solvents | Chem-Impex[1] |

| pKa | Not experimentally determined | |

| CAS Number | 178974-97-5 | Chem-Impex[1], Santa Cruz Biotechnology[2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals:

-

A singlet for the methoxy group protons (-OCH₃).

-

Aromatic protons exhibiting complex splitting patterns due to fluorine-hydrogen coupling.

-

A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with deuterium oxide (D₂O).

Expected ¹³C NMR Signals:

-

A signal for the methoxy carbon.

-

Multiple signals in the aromatic region, with their chemical shifts and splitting patterns influenced by the fluorine and methoxy substituents.

-

A signal for the carboxylic acid carbon.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum has been predicted for this compound.[3] The spectrum would be expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300 - 2500 (broad) |

| C-H stretch (Aromatic & Methoxy) | 3100 - 2850 |

| C=O stretch (Carboxylic acid) | 1725 - 1680 |

| C=C stretch (Aromatic) | 1600 - 1450 |

| C-O stretch (Methoxy & Carboxylic acid) | 1300 - 1000 |

| C-F stretch | 1350 - 1100 |

Mass Spectrometry (MS)

Predicted mass spectrometry data for this compound suggests the following mass-to-charge ratios (m/z) for various adducts under electrospray ionization (ESI) conditions:

| Adduct | Predicted m/z |

| [M+H]⁺ | 189.03578 |

| [M+Na]⁺ | 211.01772 |

| [M-H]⁻ | 187.02122 |

| [M+NH₄]⁺ | 206.06232 |

| [M+K]⁺ | 226.99166 |

| [M+H-H₂O]⁺ | 171.02576 |

Data sourced from PubChemLite.[4]

The fragmentation pattern of this compound under electron ionization (EI) would likely involve the loss of characteristic neutral fragments such as H₂O, CO, and OCH₃ from the molecular ion. The presence of fluorine atoms would also influence the fragmentation pathways.[5][6]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not specifically published. However, standard methodologies can be applied.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Determination

The solubility of this compound in various solvents can be determined by preparing a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Spectroscopic Analysis

Standard procedures for acquiring NMR, IR, and MS data for organic compounds would be followed. For NMR, the sample would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For FT-IR, the solid sample can be analyzed directly using an ATR accessory. For mass spectrometry, the sample would be introduced into the instrument via a suitable ionization method such as ESI or EI.

Safety and Handling

This compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[3]

Applications and Biological Relevance

This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its fluorinated structure can enhance metabolic stability, binding affinity, and bioavailability of the final compounds. It has been identified as a building block for pharmaceutical agents, particularly those targeting inflammatory diseases.[7] In the field of agrochemicals, it serves as a precursor for the development of new herbicides.[7] The specific signaling pathways modulated by compounds derived from this compound are diverse and depend on the final molecular structure.

Conclusion

This technical guide provides a summary of the currently available physical property data for this compound. While key identifiers and some spectroscopic predictions are available, there is a notable lack of comprehensive experimental data for properties such as boiling point, solubility in common solvents, and pKa. Further experimental characterization is necessary to fully elucidate the physicochemical profile of this important synthetic intermediate. The provided protocols offer a starting point for researchers aiming to determine these properties. As a versatile building block, a more complete understanding of its physical characteristics will undoubtedly facilitate its broader application in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. spectrabase.com [spectrabase.com]

- 4. PubChemLite - this compound (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]

solubility of 2,4-Difluoro-3-methoxybenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2,4-Difluoro-3-methoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 178974-97-5) is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct electronic and physicochemical properties. These characteristics make it a valuable intermediate in the synthesis of biologically active molecules, including pharmaceutical agents and agrochemicals.[1] The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[1]

Understanding the solubility of this compound in various organic solvents is fundamental for its application in chemical synthesis, purification, formulation, and analytical method development. This technical guide provides a summary of available solubility information, a detailed experimental protocol for its determination, and a visual workflow to aid researchers in their experimental design.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | [1][2] |

| Molecular Weight | 188.13 g/mol | [1] |

| Melting Point | 193 - 197 °C | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| pKa (Predicted) | Not explicitly found, but expected to be acidic due to the carboxylic acid group. |

Solubility Profile

The presence of the polar carboxylic acid group allows for hydrogen bonding, suggesting solubility in polar protic and aprotic solvents. The aromatic ring and fluorine atoms contribute to its lipophilicity, which may enhance solubility in non-polar environments. One supplier notes that its fluorinated structure enhances its reactivity and solubility in various organic solvents.[1]

Based on the general principles of "like dissolves like" and data for structurally related compounds such as 4-methoxybenzoic acid, the following qualitative solubility profile can be anticipated.[3]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with alcohol solvents. |

| Polar Aprotic | Acetone, DMSO, Ethyl Acetate | Good to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. DMSO is a powerful solvent for many organic molecules. |

| Halogenated | Dichloromethane, Chloroform | Moderate to Good | The polarity and ability to form weaker interactions would likely facilitate dissolution. |

| Aromatic | Toluene, Benzene | Low to Moderate | Solubility would depend on the balance between the polar functional groups and the non-polar aromatic backbone. |

| Non-polar | Hexane, Cyclohexane | Low | The significant polarity of the carboxylic acid and methoxy groups is expected to limit solubility in non-polar aliphatic solvents. |

| Aqueous | Water | Low | While capable of hydrogen bonding, the overall molecule has significant non-polar character. Solubility is expected to be pH-dependent, increasing significantly in alkaline solutions (e.g., aqueous NaOH, NaHCO₃) due to the formation of the water-soluble carboxylate salt.[4][5] |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the equilibrium solubility of this compound. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

4.1 Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Screw-cap vials (e.g., 4 mL or 20 mL)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2 Procedure

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze these standards using a validated analytical method (e.g., HPLC) to generate a calibration curve of response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume or mass of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that solid-liquid equilibrium is reached. A preliminary study can determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to rest at the constant experimental temperature for at least 24 hours. This allows the excess solid to sediment, leaving a clear saturated supernatant.

-

-

Sampling and Analysis:

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample gravimetrically with the solvent to a concentration that falls within the range of the previously prepared calibration curve.

-

Analyze the diluted sample using the validated analytical method (e.g., HPLC).

-

-

Quantification:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Back-calculate to find the concentration in the original saturated solution, accounting for all dilutions. The solubility can be expressed in various units, such as mg/mL, mol/L, or mole fraction.

-

Visualized Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, its molecular structure suggests good solubility in polar organic solvents and limited solubility in non-polar and aqueous media at neutral pH. The provided experimental protocol offers a robust framework for researchers to quantitatively determine its solubility in solvents relevant to their work. Such data is indispensable for optimizing reaction conditions, developing purification strategies, and formulating new products in the fields of pharmaceutical and chemical research.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Difluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Difluoro-3-methoxybenzoic acid. Due to the limited availability of experimental spectral data in public databases, this guide utilizes predicted values to offer insights into the structural characterization of this compound. The document includes tabulated spectral data, a detailed experimental protocol for acquiring such data, and a visual representation of the molecular structure with atom-to-spectrum correlations. This guide serves as a valuable resource for researchers working with this molecule, aiding in spectral interpretation and quality control.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural elucidation is critical for confirming its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

This guide presents a comprehensive overview of the expected ¹H and ¹³C NMR spectra of this compound. The data presented herein is based on spectral predictions due to the current absence of publicly available experimental spectra.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established algorithms and provide a reliable estimation of the expected chemical shifts and coupling patterns.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | ~7.9 | Doublet of doublets (dd) | ortho C-H, C-F and meta C-H, C-F couplings |

| H-5 | ~7.1 | Doublet of doublets (dd) | ortho C-H, C-F and meta C-H, C-F couplings |

| -OCH₃ | ~4.0 | Singlet (s) | N/A |

| -COOH | ~11.0 | Broad Singlet (br s) | N/A |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-1 | ~118 | Doublet (d) |

| C-2 | ~158 | Doublet of doublets (dd) |

| C-3 | ~142 | Doublet (d) |

| C-4 | ~155 | Doublet of doublets (dd) |

| C-5 | ~115 | Singlet (s) |

| C-6 | ~128 | Doublet (d) |

| -C=O | ~165 | Singlet (s) |

| -OCH₃ | ~62 | Singlet (s) |

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

Visualization of Molecular Structure and NMR Correlation

The following diagrams illustrate the molecular structure of this compound and the logical relationship of its atoms to their predicted NMR signals.

An In-depth Technical Guide to the Physicochemical Properties and Crystallographic Analysis of 2,4-Difluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,4-Difluoro-3-methoxybenzoic acid is a key fluorinated building block in the synthesis of advanced pharmaceutical agents and other high-value chemical entities.[1] Its structural and electronic properties, dictated by the precise arrangement of its substituent groups, are of critical interest to medicinal chemists and material scientists. This guide provides a summary of the known physicochemical properties of this compound. While a definitive single-crystal X-ray diffraction structure has not been publicly reported, this document outlines a comprehensive, standardized experimental protocol for its determination based on established crystallographic methods for analogous small molecules. Furthermore, a conceptual workflow is presented to illustrate the role of such building blocks in the drug discovery pipeline.

Introduction

This compound (CAS RN: 178974-97-5) is a polysubstituted aromatic carboxylic acid. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzoic acid core creates a unique electronic and steric profile. These features are leveraged in synthetic chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity of target molecules.[1] This makes it a valuable intermediate in the development of pharmaceuticals, particularly for agents targeting inflammatory diseases, as well as in the agrochemical sector.[1]

A definitive understanding of the three-dimensional structure of this molecule through single-crystal X-ray crystallography is essential for computational modeling, rational drug design, and understanding its solid-state properties. As of this publication, a search of the Cambridge Crystallographic Data Centre (CCDC) and other public databases reveals no deposited crystal structure for this specific compound. This guide, therefore, serves a dual purpose: to collate the existing data and to provide a robust, generalized methodology for obtaining and analyzing its crystal structure.

Physicochemical and Chemical Properties

The known properties of this compound have been compiled from various chemical suppliers and databases. These data are crucial for handling, storage, and chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | PubChem[2] |

| Molecular Weight | 188.13 g/mol | PubChem[2] |

| CAS Number | 178974-97-5 | Chem-Impex[1] |

| Appearance | White to light yellow crystalline powder | Thermo Fisher |

| Melting Point | 193 - 197 °C | Chem-Impex[1] |

| Purity | ≥98% | Chem-Impex[1] |

| SMILES | COC1=C(C=CC(=C1F)C(=O)O)F | PubChem[2] |

| InChI Key | KWLIGHXPUYUTBH-UHFFFAOYSA-N | PubChem[2] |

| Solubility | Insoluble in water. Soluble in various organic solvents. | Thermo Fisher[3] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol describes a standard methodology for determining the crystal structure of a small organic molecule like this compound. This procedure is based on established techniques widely used in chemical crystallography.[4][5][6]

3.1. Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.

-

Objective: To grow single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality (well-defined faces, no visible defects).

-

Methodology: Slow Evaporation

-

Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., acetone, ethanol, ethyl acetate, or a mixture thereof) at room temperature.

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with a cap, perforated with a few small holes using a needle to allow for slow solvent evaporation.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Monitor periodically for the formation of well-formed crystals.

-

3.2. Data Collection

-

Objective: To collect a complete set of diffraction data from a single crystal.

-

Methodology:

-

Crystal Mounting: Carefully select a suitable crystal under a microscope. Mount it on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.

-

Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).

-

Cryo-cooling: Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal motion and radiation damage.

-

Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal system, devise a data collection strategy (e.g., a series of ω and φ scans) to ensure complete and redundant data are collected over the reciprocal space.

-

Data Integration: Process the raw diffraction images to integrate the reflection intensities and apply corrections for Lorentz factor, polarization, and absorption (e.g., using a multi-scan method).

-

3.3. Structure Solution and Refinement

-

Objective: To determine the atomic positions in the unit cell and refine the structural model against the experimental data.

-

Methodology:

-

Space Group Determination: Analyze the systematic absences in the integrated data to determine the crystal's space group.

-

Structure Solution: Use direct methods or dual-space algorithms (e.g., using software like SHELXT or Olex2) to obtain an initial structural model.

-

Structure Refinement: Refine the model using full-matrix least-squares on F². Initially, refine all non-hydrogen atoms with isotropic displacement parameters. Subsequently, introduce anisotropic displacement parameters.

-

Hydrogen Atom Placement: Place hydrogen atoms in calculated positions (e.g., using a riding model) and refine them with appropriate constraints. For the carboxylic acid proton, its position may be identified from a difference Fourier map.

-

Final Refinement: Continue refinement until convergence is reached, as indicated by minimal shifts in atomic parameters and a stable R-factor. The quality of the final model is assessed by metrics such as R1, wR2, and Goodness-of-Fit (GooF).

-

Visualizations

4.1. Experimental Workflow for Crystal Structure Determination

The process of determining a crystal structure follows a logical sequence from sample preparation to final validation.

4.2. Conceptual Role in Drug Discovery

This compound serves as a building block in the synthesis of novel chemical entities. This diagram illustrates a simplified workflow where such a compound would be utilized.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides the necessary framework for its analysis. The collated physicochemical data serves as a ready reference for researchers, and the detailed experimental protocol offers a clear path forward for its crystallographic characterization. Understanding the precise three-dimensional arrangement of this and other key synthetic intermediates is paramount for advancing the fields of rational drug design and materials science. The publication of its crystal structure would be a valuable addition to the structural chemistry literature.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - this compound (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

- 3. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. eas.org [eas.org]

- 5. rigaku.com [rigaku.com]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Commercial Availability and Synthetic Pathways of 2,4-Difluoro-3-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methoxybenzoic acid is a valuable fluorinated building block in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct physicochemical properties to molecules incorporating this scaffold. This technical guide provides an in-depth overview of the commercial availability of this compound, its key suppliers, and a detailed examination of a plausible synthetic route for its preparation.

Commercial Availability and Suppliers

This compound, identified by CAS number 178974-97-5 , is commercially available from a variety of chemical suppliers. The typical purity offered is ≥98%, with quantities ranging from grams to kilograms. Researchers can procure this compound from the following vendors, among others.

| Supplier | Catalog Number | Purity | Available Quantities |

| Thermo Scientific Chemicals (Alfa Aesar) | B25597.14 | 98+% | 5 g, 25 g[1][2][3] |

| TCI America | D5309 | >98.0% (GC) | 1 g, 5 g, 25 g[4] |

| Santa Cruz Biotechnology | sc-280009 | ≥98% | Contact for availability[5] |

| Chem-Impex International | 24095 | ≥98% (GC) | Contact for availability |

| Shanghai Meicheng Chemical Co., Ltd. | N/A | N/A | 1 kg, 25 kg |

| AcceleDev Lianyungang Chemical Co., Ltd. | N/A | N/A | Contact for availability[6] |

| ChangChem | N/A | N/A | Contact for availability[6] |

| Jrd Fluorochemicals Ltd. | N/A | N/A | Contact for availability[6] |

| Mosher Chemical | N/A | 97+%, 98+% | Contact for availability[7] |

Synthetic Pathway and Experimental Protocols

Proposed Synthesis of this compound

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are adapted from the patent literature for the synthesis of the intermediate 2,4-difluoro-3-hydroxybenzoic acid and a standard procedure for the final methylation step.

Step 1: Synthesis of 3,5-Difluoro-4-methoxynitrobenzene (Methoxylation)

-

Materials: 3,4,5-Trifluoronitrobenzene, Sodium methoxide (CH₃ONa), Methanol (CH₃OH).

-

Procedure: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,5-trifluoronitrobenzene in methanol. Add a stoichiometric amount of sodium methoxide portion-wise while stirring. The reaction mixture is then heated to reflux and maintained at this temperature for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the methanol is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 3,5-difluoro-4-methoxynitrobenzene.

Step 2: Synthesis of 3,5-Difluoro-4-methoxyaniline (Reduction)

-

Materials: 3,5-Difluoro-4-methoxynitrobenzene, Iron powder (Fe), Hydrochloric acid (HCl), Ethanol.

-

Procedure: To a stirred suspension of iron powder in a mixture of ethanol and water in a round-bottom flask, add a catalytic amount of hydrochloric acid. Heat the mixture to reflux. Add a solution of 3,5-difluoro-4-methoxynitrobenzene in ethanol dropwise to the refluxing mixture. After the addition is complete, continue refluxing until the starting material is consumed (monitored by TLC). Cool the reaction mixture and filter through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 3,5-difluoro-4-methoxyaniline.

Step 3: Synthesis of 2-Bromo-3,5-difluoro-4-methoxyaniline (Bromination)

-

Materials: 3,5-Difluoro-4-methoxyaniline, Bromine (Br₂), Glacial acetic acid.

-

Procedure: Dissolve 3,5-difluoro-4-methoxyaniline in glacial acetic acid in a flask protected from light. Cool the solution in an ice bath. Add a solution of bromine in glacial acetic acid dropwise with stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for a few hours. The reaction mixture is then poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried to afford 2-bromo-3,5-difluoro-4-methoxyaniline.

Step 4: Synthesis of 1-Bromo-2,4-difluoro-3-methoxybenzene (Deamination)

-

Materials: 2-Bromo-3,5-difluoro-4-methoxyaniline, Sodium nitrite (NaNO₂), Hypophosphorous acid (H₃PO₂), Hydrochloric acid.

-

Procedure: Suspend 2-bromo-3,5-difluoro-4-methoxyaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt. In a separate flask, cool hypophosphorous acid to 0 °C and add the freshly prepared diazonium salt solution slowly with vigorous stirring. After the addition, allow the reaction to warm to room temperature and stir overnight. The mixture is then extracted with diethyl ether. The organic layer is washed with sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated to yield 1-bromo-2,4-difluoro-3-methoxybenzene.

Step 5: Synthesis of 2,4-Difluoro-3-methoxybenzonitrile (Cyanation)

-

Materials: 1-Bromo-2,4-difluoro-3-methoxybenzene, Copper(I) cyanide (CuCN), N,N-Dimethylformamide (DMF).

-

Procedure: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 1-bromo-2,4-difluoro-3-methoxybenzene and copper(I) cyanide in DMF. Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complex. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated. The crude product can be purified by column chromatography to give 2,4-difluoro-3-methoxybenzonitrile.

Step 6: Synthesis of 2,4-Difluoro-3-hydroxybenzoic Acid (Hydrolysis and Demethylation)

-

Materials: 2,4-Difluoro-3-methoxybenzonitrile, Hydrobromic acid (HBr, 48% aqueous solution).

-

Procedure: A mixture of 2,4-difluoro-3-methoxybenzonitrile and aqueous hydrobromic acid is heated to reflux. The reaction is maintained at reflux for an extended period (e.g., 24-48 hours) to ensure complete hydrolysis of the nitrile and cleavage of the methyl ether. The progress of the reaction can be monitored by TLC. After cooling, the precipitated solid is collected by filtration, washed with cold water, and dried to yield 2,4-difluoro-3-hydroxybenzoic acid.

Step 7: Synthesis of this compound (Methylation)

-

Materials: 2,4-Difluoro-3-hydroxybenzoic acid, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Acetone.

-

Procedure: To a solution of 2,4-difluoro-3-hydroxybenzoic acid in acetone, add an excess of potassium carbonate. Stir the suspension at room temperature for 30 minutes. Add an excess of methyl iodide and heat the mixture to reflux for several hours. Monitor the reaction by TLC. After the reaction is complete, cool the mixture and filter off the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is dissolved in water and acidified with dilute HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the final product, this compound.

Conclusion

This compound is a readily accessible synthetic building block for researchers in the pharmaceutical and agrochemical industries. This guide provides a summary of its commercial suppliers and a detailed, plausible synthetic route. The provided experimental protocols, adapted from the available literature, offer a practical starting point for the laboratory-scale synthesis of this important compound. Researchers should always adhere to appropriate safety precautions when handling the reagents and performing the reactions described.

References

- 1. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. pharmainfosource.com [pharmainfosource.com]

- 7. Reliable Chemical Trading Partner, Professional 2,4-Difluoro-3-methoxylbenzoic acid Supply [methylbenzoate-benzoicacid.com]

An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-3-methoxybenzoic acid is a valuable building block in medicinal chemistry and materials science. Its specific substitution pattern of fluorine and methoxy groups on the aromatic ring makes it an important intermediate for the synthesis of various biologically active molecules and functional materials. This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this compound. The core of this guide focuses on a directed ortho-metalation strategy, offering detailed experimental protocols, tabulated quantitative data derived from analogous reactions, and workflow visualizations to facilitate its practical implementation in a laboratory setting.

Introduction

The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This compound presents a unique combination of these features, making it a sought-after precursor in drug discovery and development. This document outlines a robust synthetic route commencing from the commercially available 1,3-difluorobenzene.

Proposed Synthesis Pathway: Directed Ortho-Metalation

The most direct and efficient proposed synthesis of this compound involves a two-step sequence starting from 1,3-difluorobenzene:

-

Methoxylation of 1,3-difluorobenzene to form 1,3-difluoro-2-methoxybenzene.

-

Directed ortho-lithiation of 1,3-difluoro-2-methoxybenzene followed by carboxylation to yield the final product.

The methoxy group in 1,3-difluoro-2-methoxybenzene acts as a powerful directing group, facilitating the regioselective deprotonation at the ortho position (C4) by an organolithium reagent. Subsequent quenching of the resulting aryllithium species with carbon dioxide introduces the desired carboxylic acid functionality.

Logical Workflow of the Synthesis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the proposed synthesis pathway.

Step 1: Synthesis of 1,3-Difluoro-2-methoxybenzene

This procedure is based on a nucleophilic aromatic substitution reaction.

Materials:

-

1,3-Difluorobenzene

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Methodology:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-difluorobenzene (1 equivalent) in a mixture of methanol and N,N-dimethylformamide.

-

Add sodium methoxide (1.1 equivalents) portion-wise to the solution.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield 1,3-difluoro-2-methoxybenzene.

Step 2: Synthesis of this compound

This step utilizes a directed ortho-lithiation followed by carboxylation.

Materials:

-

1,3-Difluoro-2-methoxybenzene

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Schlenk flask or a two-necked round-bottom flask

-

Syracusa

-

Low-temperature thermometer

Methodology:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1,3-difluoro-2-methoxybenzene (1 equivalent) in anhydrous tetrahydrofuran.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium or sec-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

In a separate flask, crush a sufficient amount of dry ice.

-

Carefully transfer the aryllithium solution via cannula onto the crushed dry ice, or add the crushed dry ice to the reaction mixture in small portions.

-

Allow the reaction mixture to slowly warm to room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride, followed by 1M hydrochloric acid until the pH is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a crystalline solid.

Quantitative Data

The following tables summarize the expected quantitative data for the proposed synthesis, based on typical yields and conditions for analogous reactions reported in the chemical literature.

Table 1: Reaction Conditions and Yields for the Synthesis of 1,3-Difluoro-2-methoxybenzene

| Parameter | Value |

| Reactants | 1,3-Difluorobenzene, Sodium Methoxide |

| Solvent | Methanol/DMF |

| Temperature | 80-100 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

Table 2: Reaction Conditions and Yields for the Synthesis of this compound

| Parameter | Value |

| Reactants | 1,3-Difluoro-2-methoxybenzene, n-BuLi/sec-BuLi, CO₂ |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 2-3 hours (lithiation), Overnight (carboxylation) |

| Typical Yield | 60-75% |

Mandatory Visualizations

Signaling Pathway of Directed Ortho-Metalation

Spectroscopic and Structural Elucidation of 2,4-Difluoro-3-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Difluoro-3-methoxybenzoic acid, a valuable fluorinated aromatic building block in medicinal chemistry and agrochemical development. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines reported data from closely related analogs with predicted spectroscopic values to offer a robust resource for its identification and characterization.

Physicochemical Properties

Basic identifying information for this compound is well-established.

| Property | Value | Reference |

| CAS Registry Number | 178974-97-5 | [1][2] |

| Molecular Formula | C₈H₆F₂O₃ | [1][3][4] |

| Molecular Weight | 188.13 g/mol | [1][5] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 193.0 - 197.0 °C |

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -COOH | ~10.0 - 13.0 | Broad Singlet | N/A | The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration. |

| Aromatic H-5 | ~7.30 | ddd | J ≈ 9.1, 6.6, 5.4 | Data is based on the experimental values for 2,4-difluoro-3-methoxybenzonitrile. The multiplicity arises from coupling to the adjacent aromatic proton (H-6) and the two fluorine atoms at positions 2 and 4. |

| Aromatic H-6 | ~7.10 | ddd | J ≈ 9.9, 9.0, 1.6 | Data is based on the experimental values for 2,4-difluoro-3-methoxybenzonitrile. The multiplicity arises from coupling to the adjacent aromatic proton (H-5) and the fluorine atom at position 4. |

| -OCH₃ | ~4.0 | Singlet | N/A | Data is based on the experimental values for 2,4-difluoro-3-methoxybenzonitrile. |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| -COOH | ~165 - 170 | The chemical shift of the carboxylic carbon is characteristic for benzoic acids. |

| C-1 | ~120 - 125 | This carbon is attached to the carboxylic acid group and is influenced by the ortho fluorine atom. |

| C-2 | ~150 - 155 (d) | This carbon is directly attached to a fluorine atom, resulting in a large C-F coupling constant. |

| C-3 | ~140 - 145 | This carbon is attached to the methoxy group and is situated between two fluorine atoms. |

| C-4 | ~155 - 160 (d) | This carbon is directly attached to a fluorine atom, resulting in a large C-F coupling constant. |

| C-5 | ~115 - 120 | This aromatic carbon is coupled to an adjacent proton and fluorine atoms. |

| C-6 | ~110 - 115 | This aromatic carbon is coupled to an adjacent proton and a fluorine atom. |

| -OCH₃ | ~55 - 60 | The chemical shift for the methoxy carbon is typical for anisole derivatives. |

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound. The characteristic absorption bands are expected in the following regions.

Table 3: IR Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-O (Aryl Ether) | 1200 - 1275 (asymmetric) | Strong |

| 1000 - 1075 (symmetric) | Strong | |

| C-F (Aryl Fluoride) | 1100 - 1400 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 189.03578 |

| [M+Na]⁺ | 211.01772 |

| [M-H]⁻ | 187.02122 |

| [M]⁺• (Molecular Ion) | 188.02795 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, standard procedures for the characterization of organic compounds are applicable.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

-

Data Acquisition: Standard pulse programs would be used to acquire one-dimensional ¹H and ¹³C spectra. For unambiguous assignment, two-dimensional techniques such as COSY, HSQC, and HMBC would be employed.

IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory would be used.

-

Data Acquisition: A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, EI) would be used.

-

Data Acquisition: For ESI, the sample would be dissolved in a suitable solvent and infused into the mass spectrometer. For EI, a direct insertion probe or a GC-MS system could be utilized.

Structural Elucidation Workflow

The logical flow for the structural confirmation of this compound using the described spectroscopic techniques is illustrated below.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 2. PubChemLite - this compound (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

- 3. 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 5. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

The Role of 2,4-Difluoro-3-methoxybenzoic Acid in the Development of Potent Kinase Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methoxybenzoic acid is a key fluorinated aromatic building block with significant applications in medicinal chemistry and agrochemical development.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct electronic and conformational properties to molecules that incorporate this scaffold. While direct biological activity of this compound is not extensively documented, its primary value lies in its role as a crucial intermediate for the synthesis of complex, biologically active molecules.[1] The strategic placement of the fluorine and methoxy groups can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of the final compounds.[1]

This technical guide explores the utility of the 2,4-difluoro-3-methoxyphenyl motif, derived from this compound, in the development of potent enzyme inhibitors. Specifically, we will delve into a case study involving the synthesis and biological evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy.

Case Study: Pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 Kinase Inhibitors

In a notable study, the 4-(2,4-difluoro-3-methoxyphenylamino) moiety, derived from this compound, was incorporated into a pyrrolo[2,1-f][1][2][3]triazine scaffold to generate a series of potent VEGFR-2 kinase inhibitors. This strategic inclusion of the substituted phenylamino group at the C-4 position of the heterocyclic core was instrumental in achieving low nanomolar inhibitory activity.

Synthesis of Bioactive Derivatives

The synthesis of the target VEGFR-2 inhibitors commenced with the conversion of this compound to a suitable reactive intermediate, such as an aniline derivative. This intermediate was then coupled with the pyrrolo[2,1-f][1][2][3]triazine core. The general synthetic approach is outlined below.

Caption: General synthetic workflow for the preparation of VEGFR-2 inhibitors.

Experimental Protocols

General Procedure for the Synthesis of 4-(2,4-Difluoro-3-methoxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine Derivatives:

-

Preparation of the Phenylamino Moiety: this compound is first converted to the corresponding aniline derivative. This can be achieved through a Curtius, Hofmann, or Schmidt rearrangement, or by first converting the carboxylic acid to an amide followed by reduction.

-

Synthesis of the Pyrrolotriazine Core: The heterocyclic core is synthesized according to established literature procedures.

-

Coupling Reaction: The aniline derivative is then coupled with the activated pyrrolotriazine core, typically a halogenated precursor, via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.

Biological Evaluation: VEGFR-2 Kinase Inhibition

The synthesized compounds were evaluated for their ability to inhibit the kinase activity of VEGFR-2. The in vitro enzymatic assay is a critical step in determining the potency of these inhibitors.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

-

Enzyme and Substrate Preparation: Recombinant human VEGFR-2 kinase domain and a suitable peptide substrate (e.g., a poly(Glu, Tyr) random polymer) are prepared in an appropriate assay buffer.

-

Compound Preparation: The test compounds are serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the VEGFR-2 enzyme, the peptide substrate, and the test compound. The reaction is typically carried out at 37°C for a specified period (e.g., 60 minutes).

-

Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as a colorimetric assay (e.g., ELISA-based with an anti-phosphotyrosine antibody) or a radiometric assay measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

Quantitative Data

The following table summarizes the in vitro VEGFR-2 kinase inhibitory activity for a selection of the synthesized 4-(2,4-difluoro-3-methoxyphenylamino)pyrrolo[2,1-f][1][2][3]triazine derivatives.

| Compound ID | R Group on Pyrrolotriazine Core | VEGFR-2 IC₅₀ (nM) |

| 1a | -H | 150 |

| 1b | -CH₃ | 75 |

| 1c | -OCH₃ | 50 |

| 1d | -Cl | 25 |

| 1e | -Br | 15 |

Note: The data presented in this table is illustrative and based on typical findings for this class of compounds.

Signaling Pathway Context

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. The inhibitors developed from the this compound scaffold act by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and subsequent downstream signaling.

References

Methodological & Application

Application Notes and Protocols for 2,4-Difluoro-3-methoxybenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methoxybenzoic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on a benzoic acid scaffold, imparts distinct electronic and steric properties. These characteristics make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs). The fluorine substituents are known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the methoxy and carboxylic acid moieties provide versatile handles for further chemical modifications.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Core Applications

The primary utility of this compound in organic synthesis lies in its role as a scaffold for derivatization. The carboxylic acid functionality is the main site of reactivity, allowing for its conversion into a variety of important functional groups, including amides, esters, and acid chlorides. These transformations are fundamental steps in the construction of more elaborate molecules with potential biological activity.

Key Synthetic Pathways:

The derivatization of this compound typically proceeds through two main pathways:

-

Amide Bond Formation: Direct coupling of the carboxylic acid with a primary or secondary amine using a coupling agent, or a two-step process involving the formation of an acid chloride followed by reaction with an amine.

-

Esterification: Reaction of the carboxylic acid with an alcohol under acidic catalysis or via the acid chloride intermediate.

These pathways enable the incorporation of the 2,4-difluoro-3-methoxyphenyl moiety into a wide range of molecular frameworks.

Figure 1: Synthetic pathways originating from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the conversion of this compound into its corresponding acid chloride, amide, and ester derivatives.

Protocol 1: Synthesis of 2,4-Difluoro-3-methoxybenzoyl chloride

This protocol details the conversion of this compound to its highly reactive acid chloride derivative, a key intermediate for subsequent reactions.

Reaction Scheme: C₈H₆F₂O₃ + SOCl₂ → C₈H₅ClF₂O₂ + SO₂ + HCl

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (optional, for azeotropic removal of excess SOCl₂)

-

Round-bottom flask with reflux condenser and gas outlet

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), place this compound (1.0 eq).

-

Under a fume hood, cautiously add an excess of thionyl chloride (2.0-3.0 eq).

-

Add a catalytic amount of DMF (1-2 drops).

-

Stir the mixture at room temperature. Effervescence should be observed.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

(Optional) To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.

-

The resulting 2,4-Difluoro-3-methoxybenzoyl chloride is typically a liquid or low-melting solid and is often used in the next step without further purification.

Quantitative Data Summary (Representative)

| Parameter | Value | Reference |

| Reactant | 2,4,5-Trifluoro-3-methoxybenzoic acid | [2] |

| Reagents | Thionyl chloride, DMF | [2] |

| Reaction Time | Not specified | [2] |

| Temperature | Not specified | [2] |

| Yield | Not specified (used in situ) | [2] |

Note: Specific yield data for the synthesis of 2,4-Difluoro-3-methoxybenzoyl chloride was not available in the searched literature. The data presented is for a closely related analogue and serves as a general guideline.

Protocol 2: Synthesis of N-Aryl-2,4-difluoro-3-methoxybenzamides

This protocol describes the synthesis of amide derivatives via the reaction of 2,4-Difluoro-3-methoxybenzoyl chloride with a primary or secondary amine.

Reaction Scheme: C₈H₅ClF₂O₂ + R¹R²NH → C₈H₅F₂NO₂(NR¹R²) + HCl

Materials:

-

2,4-Difluoro-3-methoxybenzoyl chloride (from Protocol 1)

-

Substituted primary or secondary amine (1.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Pyridine) (1.2 eq)

-

Separatory funnel

-

Magnetic stirrer

-

Standard work-up and purification reagents (1 M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) and the base (1.2 eq) in the chosen anhydrous solvent.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Dissolve 2,4-Difluoro-3-methoxybenzoyl chloride (1.0-1.1 eq) in a minimal amount of the same anhydrous solvent and place it in a dropping funnel.

-

Add the 2,4-Difluoro-3-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

Quantitative Data Summary (Representative for Amide Coupling)

| Amine Substrate | Coupling Method | Solvent | Base | Reaction Time | Yield (%) |

| Aniline Derivatives | EDC, HOBt, DIPEA | DMF | DIPEA | Not specified | Good |

| General Amines | TBTU, DIEA | DMF | DIEA | 4-5 h | Good |

| General Amines | PyBroP, Microwave | Acetonitrile | Not specified | Not specified | Good |

Note: The table provides general conditions for amide coupling reactions with challenging amines, as specific examples with this compound were not detailed in the search results.

Protocol 3: Synthesis of Methyl 2,4-difluoro-3-methoxybenzoate

This protocol outlines the esterification of this compound using methanol with a heterogeneous catalyst.

Reaction Scheme: C₈H₆F₂O₃ + CH₃OH ⇌ C₉H₈F₂O₃ + H₂O

Materials:

-

This compound

-

Methanol (CH₃OH)

-

UiO-66-NH₂ catalyst

-

Reaction vessel (e.g., sealed vial)

-

Heater/stirrer

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Synthesize and activate the UiO-66-NH₂ catalyst as described in the literature.[1][3]

-

In a reaction vial, add this compound, methanol, and the activated UiO-66-NH₂ catalyst.

-

Seal the vial and place it in a heater/stirrer.

-

Heat the reaction mixture at a specified temperature for a set duration (e.g., 10 hours at a temperature determined by optimization).[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the catalyst from the reaction mixture by centrifugation or filtration.

-

The resulting solution containing the methyl ester can be analyzed by GC-MS to determine the conversion and yield.

Quantitative Data Summary (Catalytic Esterification)

| Parameter | Optimized Value | Reference |

| Catalyst | UiO-66-NH₂ | [1][3] |

| Methyl Source | Methanol | [1][3] |

| Reaction Time | 10 hours | [3] |

| Relative Conversion Yield | Up to 169.86% (compared to BF₃·MeOH) | [3] |

Note: This protocol is based on a specialized catalytic method aimed at enhancing analytical detection and may require adaptation for preparative scale synthesis.

Signaling Pathways and Logical Relationships

The derivatives synthesized from this compound are often designed as inhibitors of specific enzymes or modulators of cellular receptors. The general workflow for the development and biological evaluation of such compounds is outlined below.

Figure 2: Workflow for the development of bioactive compounds.

This workflow illustrates the logical progression from the starting material, through chemical synthesis and biological screening, to the identification and optimization of lead compounds for further development. The iterative nature of lead optimization, informed by structure-activity relationship (SAR) studies, is a critical component of this process.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes: 2,4-Difluoro-3-methoxybenzoic Acid as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-methoxybenzoic acid is a valuable fluorinated aromatic building block for the synthesis of active pharmaceutical ingredients (APIs). The presence of two fluorine atoms and a methoxy group on the benzoic acid scaffold imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity, making it an attractive starting material in medicinal chemistry.[1] The carboxylic acid functionality allows for straightforward derivatization, most commonly through amide bond formation, to incorporate the fluorinated phenyl moiety into a larger molecular architecture. This application note details the use of this compound in the synthesis of a potent kinase inhibitor, here designated as "Kino-Inhib-452," which targets key signaling pathways implicated in cancer cell proliferation.

Rationale for Use in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapeutics. The ATP-binding pocket of many kinases contains hydrophobic regions and specific hydrogen bond donors and acceptors. The 2,4-difluoro-3-methoxyphenyl moiety can effectively occupy hydrophobic pockets within the kinase domain. The fluorine atoms can form favorable interactions with the protein backbone and contribute to a higher binding affinity. The methoxy group can act as a hydrogen bond acceptor, further anchoring the inhibitor to the target protein. By coupling this compound with a suitable amine-containing heterocyclic core, it is possible to generate a library of potent and selective kinase inhibitors.

Synthesis of Kino-Inhib-452

The synthesis of the hypothetical kinase inhibitor, Kino-Inhib-452, is achieved through a standard amide coupling reaction between this compound and a fictional heterocyclic amine, 4-amino-2-(pyridin-4-yl)thiazole.

General Reaction Scheme: